Amisulpride hydrochloride
Overview
Description
DAN 2163 hydrochloride: , also known as Amisulpride hydrochloride, is a dopamine D2/D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound has a high affinity for dopamine receptors, making it effective in modulating dopaminergic activity in the brain .
Scientific Research Applications
Chemistry: : DAN 2163 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationship of similar compounds .
Biology: : The compound is used in research to study the effects of dopamine receptor antagonism on various biological processes, including neurotransmission and behavior .
Medicine: : DAN 2163 hydrochloride is extensively studied for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder .
Industry: : The compound is used in the development of new antipsychotic drugs and in the formulation of pharmaceutical products .
Mechanism of Action
Amisulpride is a highly selective dopamine D2/D3 receptor antagonist. It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents . It blocks dopamine-2 and dopamine-3 receptors in the chemoreceptor trigger zone of the CNS which decreases stimulation of the vomiting center .
Safety and Hazards
Amisulpride can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is harmful if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
Amisulpride is currently used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults . Future research directions could include further investigation into its antidepressant properties in both schizophrenia and mood disorders , and its potential use in other conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAN 2163 hydrochloride involves several steps, starting from the basic benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-(ethylamino)methylpyrrolidine to form the benzamide derivative.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of DAN 2163 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DAN 2163 hydrochloride can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Alcohol derivatives: from reduction.
Halogenated derivatives: from substitution.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia, but with a higher risk of agranulocytosis compared to DAN 2163 hydrochloride.
Uniqueness: : DAN 2163 hydrochloride is unique in its selective antagonism of dopamine D2 and D3 receptors with minimal activity at other receptor sites. This selective profile contributes to its efficacy and lower incidence of side effects compared to other antipsychotics .
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYXFDTUMXXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81342-13-4 | |
Record name | Amisulpride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMISULPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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